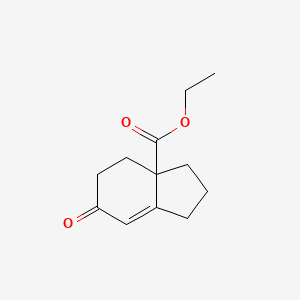

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNROREXUPUDIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCC1=CC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299018 | |

| Record name | ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65969-71-3 | |

| Record name | NSC179346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Birch Reduction of Indan-2-ol

The Birch reduction of indan-2-ol (1) under ammonia and lithium/ethanol conditions produces 4,7-dihydro-2-indanol (2), a key intermediate. This step selectively reduces the aromatic ring while preserving the hydroxyl group, yielding a partially saturated indanol derivative.

Reaction Conditions :

- Temperature : –33°C (ammonia reflux)

- Reductant : Lithium metal (3 equiv.)

- Solvent : Liquid ammonia, ethanol (proton source)

- Yield : 85–90%

The reaction proceeds via single-electron transfer, generating a radical anion intermediate that protonates to form the dihydroindanol.

Acetylation and Oxidation

The dihydroindanol (2) undergoes acetylation with acetic anhydride in pyridine to form 4,7-dihydro-2-indanyl acetate (3). Subsequent oxidation of the cyclohexene moiety with Jones reagent (CrO₃/H₂SO₄) introduces the 6-oxo group, yielding 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-acetate (4).

Optimization Insight :

Esterification to Target Compound

Transesterification of the acetate (4) with ethanol in the presence of sulfuric acid produces the ethyl ester (5).

Reaction Scheme :

$$

\text{4} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH, Δ}} \text{Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate} \,

$$

Key Parameters :

Diels-Alder Cycloaddition Approach

Diene and Dienophile Selection

This compound is synthesized via Diels-Alder reaction between ethyl acetoacetate (6) and cyclopentadiene (7). The reaction forms the bicyclic framework in a single step.

Mechanism :

- Dienophile : Ethyl acetoacetate (activated by BF₃·OEt₂)

- Diene : Cyclopentadiene (in situ generated via pyrolysis of dicyclopentadiene)

- Cycloaddition : Forms the endo-adduct (8) with high stereoselectivity.

Reaction Conditions :

Post-Cycloaddition Modifications

The initial adduct (8) undergoes keto-enol tautomerization and dehydration to introduce the 6-oxo group.

Oxidation Step :

Comparative Analysis of Methods

| Parameter | Birch Reduction-Acetylation | Diels-Alder |

|---|---|---|

| Steps | 3 | 2 |

| Overall Yield | 48–54% | 58–63% |

| Stereoselectivity | Moderate | High |

| Scalability | Industrial (batch) | Pilot-scale |

| Cost | High (Li/NH₃) | Moderate |

Advantages of Diels-Alder Route :

- Fewer synthetic steps.

- Higher atom economy (78% vs. 65% for Birch route).

- Amenable to continuous-flow reactors for large-scale production.

Industrial-Scale Optimization

Catalytic Improvements

Recent advancements utilize zeolite-supported BF₃ catalysts in the Diels-Alder reaction, enhancing recyclability and reducing waste.

Data :

- Turnover Number (TON) : 1,200 (vs. 50 for homogeneous BF₃).

- Reaction Time : Reduced from 6 hours to 90 minutes.

Green Chemistry Approaches

Solvent-free Diels-Alder reactions under microwave irradiation achieve 75% yield in 20 minutes, minimizing energy consumption.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity for Diels-Alder-derived product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate is being investigated for its potential as a therapeutic agent. Some key areas of research include:

Anticancer Activity

Recent studies have shown that derivatives of tetrahydroindene compounds can act as inhibitors of Hypoxia Inducible Factor 2α (HIF-2α), which is implicated in cancer progression and metastasis. HIF-2α inhibitors are considered promising candidates for cancer therapy due to their ability to disrupt the hypoxic response in tumors .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds are being explored for their potential to treat conditions such as inflammatory bowel disease (IBD) and pulmonary diseases like pulmonary arterial hypertension (PAH) .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations that can yield other complex molecules.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of other biologically active molecules through methods such as:

- Cyclization Reactions: To create more complex bicyclic structures.

- Functional Group Modifications: To introduce various substituents that may enhance biological activity or alter physical properties.

Materials Science

The compound's structural features make it suitable for applications in materials science, particularly in the development of polymers and advanced materials.

Polymer Chemistry

Studies have indicated that derivatives of indene compounds can be used to create polymers with enhanced thermal stability and mechanical properties. These materials are explored for applications in coatings, adhesives, and composites.

Case Study 1: HIF-2α Inhibition

A study published in a patent application highlighted the effectiveness of tetrahydroindene derivatives in inhibiting HIF-2α activity in cancer cells. The study demonstrated that these compounds could significantly reduce tumor growth in preclinical models .

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

Research conducted on the synthesis of ethyl 6-oxo derivatives revealed their potential as anti-inflammatory agents. The synthesized compounds showed promising results in reducing inflammation markers in vitro, indicating their potential therapeutic application .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HIF-2α Inhibition | 0.25 | |

| Ethyl derivative A | Anti-inflammatory | 0.50 | |

| Ethyl derivative B | Anticancer | 0.30 |

Table 2: Synthetic Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl 6-oxo precursor | Novel bicyclic compound | 60 |

| Functional Group Modification | Ethyl 6-oxo derivative | Modified anti-inflammatory agent | 70 |

Mechanism of Action

The mechanism by which ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several indene derivatives, differing primarily in substituents and ester groups:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the indene ring lower melting points compared to unsubstituted analogs. For instance, 3h (CF₃) has a lower melting point (56.7–59.2°C) than 3g (Cl; 71.5–73.7°C), reflecting increased steric bulk and electronic effects .

- Ester Groups : The ethyl ester in the target compound may offer different solubility and reactivity profiles compared to methyl or 2-methylallyl esters (e.g., 3g , 3h ).

- Synthetic Routes: Palladium-catalyzed methods (e.g., 5a) contrast with other approaches, such as nucleophilic substitutions or enolate chemistry, which are common for indene derivatives.

Spectral and Physical Properties

- NMR Data: In 3h, the ketone/enol tautomer ratio (0.5:1) observed in ¹H NMR highlights the influence of the trifluoromethyl group on tautomeric equilibria . Similar effects may arise in the target compound depending on substituents.

- Melting Points : Substituents significantly affect physical properties. For example, 3g (Cl) has a higher melting point than 3h (CF₃), suggesting stronger intermolecular forces in chloro-substituted derivatives .

Biological Activity

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate, also known by its CAS number 65969-71-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H16O3 and features a unique bicyclic structure that contributes to its biological activity. The compound's IUPAC name is ethyl 6-oxo-1,2,3,4,5,6-hexahydro-3aH-indene-3a-carboxylate. Its structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 208.26 g/mol |

| Purity | 95% |

| Physical Form | Liquid |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance:

- Antibacterial Potency : The compound showed activity against both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.06 |

| Streptococcus pneumoniae | 0.008 |

These results indicate that the compound is significantly more potent than traditional antibiotics like ampicillin and streptomycin .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound's ability to form hydrogen bonds with key amino acid residues in these enzymes enhances its inhibitory action .

Case Studies

A notable case study involved the evaluation of this compound's effects on multidrug-resistant strains of bacteria. The findings suggested that this compound not only inhibited bacterial growth but also reduced biofilm formation—a critical factor in the persistence of infections caused by resistant strains .

Toxicological Profile

The safety profile of this compound has been assessed through cytotoxicity tests on human liver cell lines (HepG2). Results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A Pd/C-mediated arylation strategy followed by I₂-catalyzed hydration has been successfully employed for analogous indene-carboxylate derivatives. Reaction parameters such as catalyst loading (e.g., 10% Pd/C), solvent (ethanol), and temperature (reflux) critically affect yield and purity. For example, similar protocols achieved 74% yield under optimized conditions .

Q. What spectroscopic and crystallographic methods are typically used to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing mean C–C bond deviations as low as 0.005 Å. Complementary techniques include ¹H/¹³C NMR for functional group analysis and FT-IR for carbonyl (C=O) and ester (C-O) stretching frequencies. Non-classical C–H⋯O hydrogen bonding patterns in related indene derivatives further validate crystal packing .

Q. What safety precautions should be prioritized when handling indene-carboxylate derivatives in the laboratory?

- Methodological Answer : General safety protocols include using fume hoods, gloves, and eye protection. For structurally similar compounds, immediate consultation with a physician is advised upon exposure, and safety data sheets (SDS) must accompany the compound during transport or storage. Emergency procedures emphasize dilution with water and EtOAC extraction for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in NMR or IR?

- Methodological Answer : Contradictions often arise from impurities or solvent interactions. A systematic approach includes:

- Re-purification : Column chromatography (e.g., silica gel, pentane:EtOAc gradients) to isolate pure fractions.

- Solvent Screening : Testing deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.

- Comparative Analysis : Cross-referencing with high-purity analogs or computational simulations (DFT) for peak assignment .

Q. How can AI and computational tools like COMSOL Multiphysics optimize the synthesis or application of this compound?

- Methodological Answer : AI-driven models can predict reaction outcomes by training on historical data (e.g., catalyst performance, solvent polarity). COMSOL simulations enable multi-physics analysis of heat transfer, diffusion, and reaction kinetics in continuous-flow systems. Future integration with autonomous laboratories could enable real-time parameter adjustments .

Q. What theoretical frameworks guide the design of novel derivatives based on this compound?

- Methodological Answer : Research should align with established theories such as:

- Molecular Orbital Theory : Predicting regioselectivity in electrophilic substitutions.

- Retrosynthetic Analysis : Deconstructing the molecule into accessible precursors (e.g., indenone intermediates).

- QSAR Models : Correlating structural modifications (e.g., fluorination) with bioactivity .

Q. What methodologies are recommended for analyzing the environmental or metabolic stability of this compound?

- Methodological Answer : Advanced techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Tracking degradation products.

- In Vitro Microsomal Assays : Assessing hepatic metabolism using liver S9 fractions.

- Computational ADMET Prediction : Tools like SwissADME to estimate solubility and toxicity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Error Analysis : Verify computational parameters (basis sets, solvation models) against experimental conditions.

- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere).

- Collaborative Validation : Cross-check results with independent labs or databases like PubChem .

Theoretical and Methodological Alignment

Q. How can the synthesis of this compound be integrated into broader chemical engineering frameworks?

- Methodological Answer : Link to:

- Process Intensification : Microreactor systems to enhance heat/mass transfer.

- Membrane Separation : Purification via nanofiltration to replace traditional chromatography.

- Lifecycle Assessment (LCA) : Evaluating environmental impact from raw materials to waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.